molecular formula C11H5ClN2O3 B5617590 5-(4-chloro-2-nitrophenyl)-2-furonitrile

5-(4-chloro-2-nitrophenyl)-2-furonitrile

Cat. No. B5617590
M. Wt: 248.62 g/mol
InChI Key: SRFRRLAMARNHMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(4-chloro-2-nitrophenyl)-2-furonitrile and related compounds involves several key steps, typically starting from basic furan derivatives and incorporating various functional groups such as nitro, chloro, and nitrile moieties through reactions like nucleophilic substitution, nitration, and the Knoevenagel condensation. These synthetic routes require precise control of reaction conditions to ensure the selective formation of the desired product.

Molecular Structure Analysis

The molecular structure of 5-(4-chloro-2-nitrophenyl)-2-furonitrile is characterized by X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy. These analyses reveal the compound's molecular geometry, the electronic distribution, and the nature of its chemical bonds, providing insights into its reactivity and properties.

Chemical Reactions and Properties

5-(4-chloro-2-nitrophenyl)-2-furonitrile participates in various chemical reactions, reflecting its reactivity profile. These include cycloaddition reactions, where it can act as a dienophile or dipolarophile due to its multiple functional groups. The presence of the nitrile group also allows for reactions like hydrolysis and reduction, expanding the compound's chemical versatility.

Physical Properties Analysis

The physical properties of 5-(4-chloro-2-nitrophenyl)-2-furonitrile, including its melting point, boiling point, solubility in different solvents, and crystal structure, are critical for its handling and application in various fields. These properties are influenced by the compound's molecular structure and intermolecular interactions.

Chemical Properties Analysis

The chemical properties of 5-(4-chloro-2-nitrophenyl)-2-furonitrile are defined by its functional groups. The nitro group contributes to its electron-withdrawing capability, affecting its reactivity towards nucleophiles. The chloro group can participate in substitution reactions, while the nitrile group offers pathways for further functionalization.

  • Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., Rizzi, R., & Altomare, A. (2017). Synthesis, molecular and solid-state structure of 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one: X-ray powder diffraction and DFT studies. Journal of Molecular Structure, 1143, 259-264. Link to source.

  • Hirao, I., & Kato, Y. (1972). Studies of the Synthesis of Furan Compounds. XXVII. Derivatives of 3-(5-Nitro-2-furyl)acrylonitrile. Bulletin of the Chemical Society of Japan, 45, 2055-2057. Link to source.

properties

IUPAC Name

5-(4-chloro-2-nitrophenyl)furan-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClN2O3/c12-7-1-3-9(10(5-7)14(15)16)11-4-2-8(6-13)17-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFRRLAMARNHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-2-nitrophenyl)furan-2-carbonitrile

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